molecular formula C8H14O B14548614 4,5-Hexadien-2-ol, 2,4-dimethyl- CAS No. 61747-61-3

4,5-Hexadien-2-ol, 2,4-dimethyl-

Cat. No.: B14548614
CAS No.: 61747-61-3
M. Wt: 126.20 g/mol
InChI Key: UQQQFAFXIRSRRC-UHFFFAOYSA-N
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Description

4,5-Hexadien-2-ol, 2,4-dimethyl- is an organic compound with the molecular formula C8H14O. It is a derivative of hexadiene, featuring two methyl groups and a hydroxyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Hexadien-2-ol, 2,4-dimethyl- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. For instance, the reaction between E,E-2,4-hexadien-1-ol and maleic anhydride in toluene under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, utilizing optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4,5-Hexadien-2-ol, 2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated alcohols.

    Substitution: Forms halides or other substituted derivatives.

Scientific Research Applications

4,5-Hexadien-2-ol, 2,4-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Hexadien-2-ol, 2,4-dimethyl- involves its reactivity with various molecular targets. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the double bonds can undergo addition reactions. These interactions are crucial for its role in chemical synthesis and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadiene, 2,5-dimethyl-: Similar structure but lacks the hydroxyl group.

    2,5-Dimethyl-2,4-hexadiene: Another isomer with different positioning of double bonds and methyl groups.

Properties

CAS No.

61747-61-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-5-7(2)6-8(3,4)9/h9H,1,6H2,2-4H3

InChI Key

UQQQFAFXIRSRRC-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C)CC(C)(C)O

Origin of Product

United States

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